
11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid is a steroidal compound with significant biological and pharmacological properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 11th and 17th positions, a ketone group at the 3rd and 20th positions, and a sulphuric acid ester at the 21st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid typically involves multi-step organic synthesis. The starting material is often a pregnane derivative, which undergoes selective hydroxylation at the 11th and 17th positions. This can be achieved using reagents such as osmium tetroxide or selenium dioxide under controlled conditions. The ketone groups at the 3rd and 20th positions are introduced through oxidation reactions, commonly using chromium trioxide or pyridinium chlorochromate.
The final step involves the esterification of the 21st position with sulphuric acid. This can be done using sulphur trioxide-pyridine complex or chlorosulphonic acid in an anhydrous solvent like dichloromethane. The reaction conditions typically require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The sulphuric acid ester can undergo nucleophilic substitution reactions, where the sulphate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, Jones reagent in acetone.
Reduction: Sodium borohydride in methanol, lithium aluminium hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of 11,17-dioxo-4-pregnene-3,20-dione-21-yl-sulphuric acid.
Reduction: Formation of 11,17-dihydroxy-4-pregnene-3,20-diol-21-yl-sulphuric acid.
Substitution: Formation of 11,17-dihydroxy-4-pregnene-3,20-dione-21-yl-amine or 11,17-dihydroxy-4-pregnene-3,20-dione-21-yl-alcohol.
Applications De Recherche Scientifique
11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties. It is also explored for its role in hormone replacement therapy and treatment of adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid involves its interaction with steroid hormone receptors. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to specific DNA sequences, modulating the transcription of target genes involved in inflammatory and immune responses. The sulphuric acid ester group enhances its solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid can be compared with other steroidal compounds such as:
Hydrocortisone: Similar anti-inflammatory properties but lacks the sulphuric acid ester group, affecting its solubility and bioavailability.
Prednisolone: More potent anti-inflammatory effects due to additional structural modifications.
Dexamethasone: Higher potency and longer duration of action compared to this compound.
These comparisons highlight the unique structural features and pharmacological properties of this compound, making it a valuable compound in both research and therapeutic applications.
Propriétés
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLCJDINAUYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
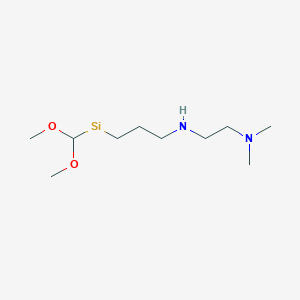

![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)

![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
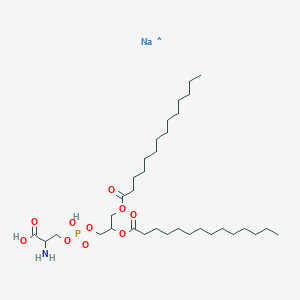
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
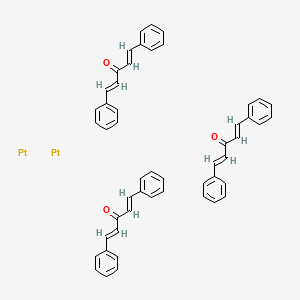

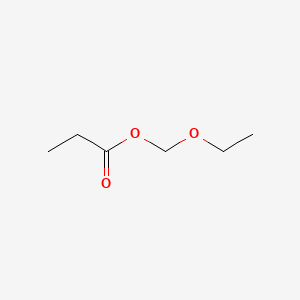
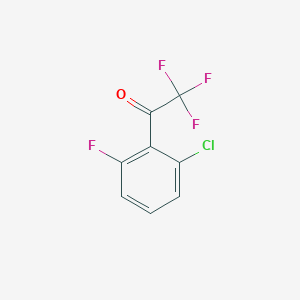
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
